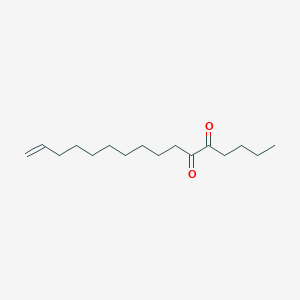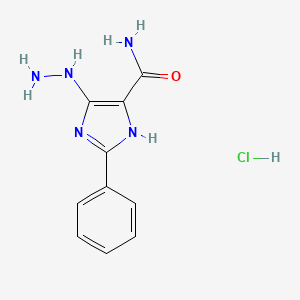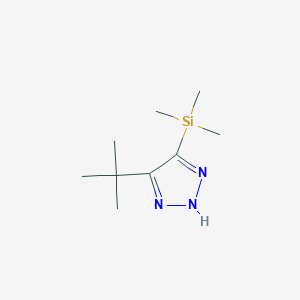![molecular formula C12H9Cl2N3O B14405614 (Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium](/img/structure/B14405614.png)
(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazone functional group, which is a common motif in organic chemistry, particularly in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium typically involves the reaction of 4-chlorobenzaldehyde with 4-chlorophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then oxidized to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazines and amines.
Substitution: Formation of substituted hydrazones and phenyl derivatives.
Aplicaciones Científicas De Investigación
(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of (Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, inhibiting their activity and leading to various biological effects. The hydrazone functional group plays a crucial role in these interactions, facilitating the binding to the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate
- (E)-2-[[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]
Uniqueness
(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium is unique due to its symmetrical structure and the presence of two chlorophenyl groups. This structural feature enhances its stability and reactivity, making it a valuable compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C12H9Cl2N3O |
|---|---|
Peso molecular |
282.12 g/mol |
Nombre IUPAC |
(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium |
InChI |
InChI=1S/C12H9Cl2N3O/c13-9-1-5-11(6-2-9)15-16-17(18)12-7-3-10(14)4-8-12/h1-8,15H/b17-16- |
Clave InChI |
OPRXQVWGJLLHMY-MSUUIHNZSA-N |
SMILES isomérico |
C1=CC(=CC=C1N/N=[N+](/C2=CC=C(C=C2)Cl)\[O-])Cl |
SMILES canónico |
C1=CC(=CC=C1NN=[N+](C2=CC=C(C=C2)Cl)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


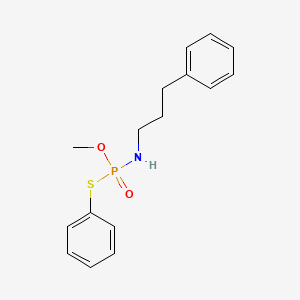
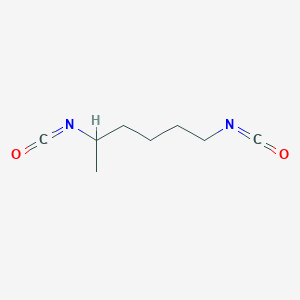
![2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one](/img/structure/B14405547.png)


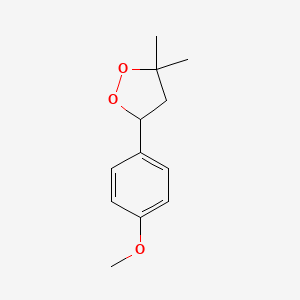

![4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline](/img/structure/B14405578.png)


